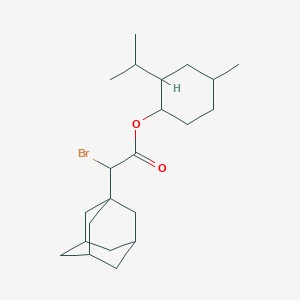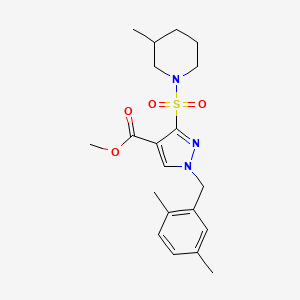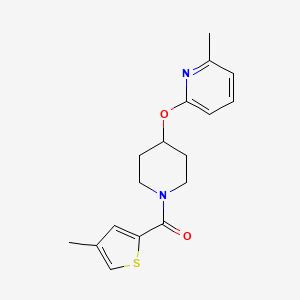
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate is a complex organic compound that features a cyclohexyl ring substituted with methyl and isopropyl groups, an adamantyl group, and a bromoacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate typically involves multiple steps. One common approach is to start with the cyclohexyl ring, which is functionalized with methyl and isopropyl groups. The adamantyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the bromoacetate moiety is added via an esterification reaction using bromoacetic acid and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bond in the bromoacetate moiety can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted acetates, while oxidation and reduction can produce different alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate involves its interaction with specific molecular targets. The bromoacetate moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and affect cellular functions. The adamantyl group provides steric hindrance and enhances the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-chloroacetate: Similar structure but with a chlorine atom instead of bromine.
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-iodoacetate: Similar structure but with an iodine atom instead of bromine.
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-fluoroacetate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate lies in its combination of functional groups, which confer specific reactivity and stability. The bromoacetate moiety is particularly reactive, making it useful for various chemical transformations. The adamantyl group enhances the compound’s stability and bioavailability, making it a valuable intermediate in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
(4-methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35BrO2/c1-13(2)18-6-14(3)4-5-19(18)25-21(24)20(23)22-10-15-7-16(11-22)9-17(8-15)12-22/h13-20H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDESLZPXEGCJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(C)C)OC(=O)C(C23CC4CC(C2)CC(C4)C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2823180.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2823181.png)
![5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823182.png)
![(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2823184.png)




![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2823194.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823197.png)

![2-[4-(benzenesulfonyl)butanamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2823199.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2823200.png)
